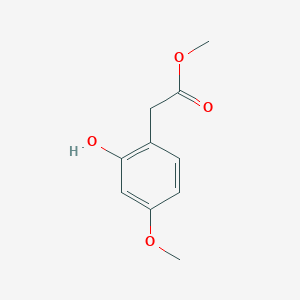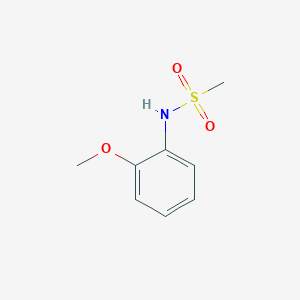
N-(2-methoxyphenyl)methanesulfonamide
Descripción general
Descripción
“N-(2-methoxyphenyl)methanesulfonamide” is a chemical compound with the linear formula C8H11NO3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “N-(2-methoxyphenyl)methanesulfonamide” is represented by the SMILES stringCS (NC1=C (OC)C=CC=C1) (=O)=O . The InChI code for this compound is 1S/C8H11NO3S/c1-12-8-6-4-3-5-7 (8)9-13 (2,10)11/h3-6,9H,1-2H3 .
Aplicaciones Científicas De Investigación
Anticancer Research:
- Methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl] (m-AMSA) has been evaluated in Phase II studies for its potential as an anticancer agent, particularly against malignant melanoma. However, it demonstrated limited clinical activity in this context (Arseneau et al., 1982).
- Another study on m-AMSA reported similar findings, with predominant toxicities like leukopenia, thrombocytopenia, and gastrointestinal symptoms. This study too found minimal effectiveness against malignant melanoma (Arseneau et al., 1982).
Chemical and Pharmacological Research:
- Investigations into the chemotherapeutic sensitivity of normal and leukemic hematopoietic progenitor cells to N-[4-(9-acridinylamino)-3-methoxyphenyl]-methanesulfonamide showed that it had a consistent inhibitory effect on these cells. This indicates potential for use in chemotherapy, though specifics regarding its efficacy and applications require further research (Spiro et al., 1981).
- Quantum-chemical calculations have been applied to similar compounds, such as N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide, to determine their optimized state, free energy, and molecular orbitals. Such studies contribute to a deeper understanding of these compounds and their potential applications in scientific research (Xue et al., 2022).
Molecular and Structural Analysis:
- Detailed studies have been conducted on the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl)methanesulfonamide and its derivatives. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various scientific fields (Karabacak et al., 2010).
- A study focusing on the structure and proton-donating ability of trifluoro-N-(2-phenylacetyl)methanesulfonamide revealed important information about its molecular behavior, which could have implications in various chemical and pharmacological applications (Oznobikhina et al., 2009).
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-12-8-6-4-3-5-7(8)9-13(2,10)11/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAAKPNIDQJTHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)methanesulfonamide | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B2420826.png)

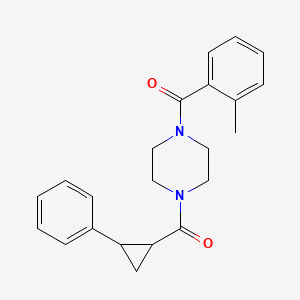
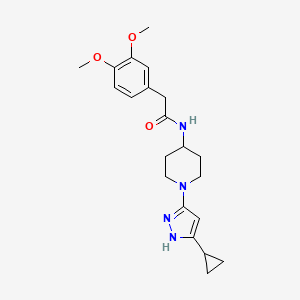
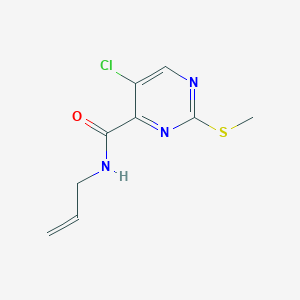
![N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide](/img/structure/B2420833.png)
![2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/no-structure.png)





![1-[(3R,4R)-4-Fluorooxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2420847.png)
